5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound features a thiophene ring substituted with a carboxamide group, a furan ring, and a benzyl group, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: The carboxamide group is introduced by reacting the thiophene derivative with an amine in the presence of coupling agents like EDCI or DCC.
Attachment of the furan ring: The furan ring is attached via a Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acids.
Addition of the benzyl group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts for coupling reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of organic electronic materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce antimicrobial effects by disrupting bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(4-(furan-2-yl)benzyl)thiophene-2-carboxamide: Similar structure but with a different position of the furan ring.
5-chloro-N-(4-(pyridin-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with a pyridine ring instead of a furan ring.
5-chloro-N-(4-(thiophen-3-yl)benzyl)thiophene-2-carboxamide: Similar structure but with an additional thiophene ring.
Uniqueness
5-chloro-N-(4-(furan-3-yl)benzyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both furan and thiophene rings in the same molecule provides a unique electronic structure that can be exploited for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
5-chloro-N-[[4-(furan-3-yl)phenyl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c17-15-6-5-14(21-15)16(19)18-9-11-1-3-12(4-2-11)13-7-8-20-10-13/h1-8,10H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNKKQNYSODJBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(S2)Cl)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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